SGC 0946 -

SGC 0946

Catalog Number: EVT-256049
CAS Number:
Molecular Formula: C28H40BrN7O4
Molecular Weight: 618.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Highly potent DOT1L methyltransferase inhibitor (Kd = 0.06 nM, IC50 = 0.3 nM in a radioactive assay); blocks H3K79 methylation in A431 cells and MCF10A cells. Inactive at 12 histone methyltransferases and DNMT1. Selectively kills cells transformed with the MLL-AF9 fusion oncogene in an in vitro model of leukemia; lowers levels of MLL target genes HOXA9 and Meis1.
Source and Classification

SGC 0946 was developed by the Structural Genomics Consortium and is classified within the category of epigenetic inhibitors, specifically targeting protein lysine methyltransferases. It is recognized for its application in studying the biological functions of DOT1L and its potential therapeutic effects in treating cancers associated with aberrant methylation patterns .

Synthesis Analysis

The synthesis of SGC 0946 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized as a brominated analogue of EPZ004777, designed to enhance its cellular permeability and inhibitory potency. The synthetic route typically includes the construction of a complex molecular framework featuring a pyrrolo[2,3-d]pyrimidin-7-yl group and a dihydroxytetrahydrofuran moiety, which are crucial for its biological activity.

Technical Details

The synthetic process begins with the formation of the core structure through coupling reactions that introduce the necessary functional groups. The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity level exceeding 99%. Detailed protocols for synthesis can be found in specialized chemical literature and databases .

Molecular Structure Analysis

The molecular structure of SGC 0946 reveals a complex arrangement that contributes to its specificity and binding affinity for DOT1L. The compound features multiple chiral centers, which are critical for its interaction with the target enzyme.

Structure Data

  • Chemical Formula: C28H40BrN7O4C_{28}H_{40}BrN_{7}O_{4}
  • Molecular Weight: 618.57 g/mol
  • InChI Key: IQCKJUKAQJINMK-HUBRGWSESA-N
  • SMILES Notation: OC@H[C@@H]3N1C2=C(C(N)=NC=N2)C(Br)=C1

These structural characteristics facilitate the selective binding to DOT1L while minimizing off-target interactions with other histone methyltransferases .

Chemical Reactions Analysis

SGC 0946 primarily functions through competitive inhibition of DOT1L, preventing the methylation of histone H3 at lysine 79. This inhibition leads to significant alterations in gene expression profiles associated with oncogenic pathways.

Reactions and Technical Details

In vitro studies have demonstrated that SGC 0946 effectively reduces levels of H3K79 dimethylation in various cell lines, including A431 and MCF10A cells. The compound exhibits an IC50 value of approximately 2.65 nM in A431 cells and 8.8 nM in MCF10A cells, showcasing its enhanced potency over earlier inhibitors like EPZ004777 .

Mechanism of Action

The mechanism by which SGC 0946 exerts its effects involves direct competition with the substrate for binding to the active site of DOT1L. By occupying this site, SGC 0946 inhibits the enzyme's ability to catalyze the transfer of methyl groups from S-adenosylmethionine to histone substrates.

Process and Data

Research has shown that treatment with SGC 0946 leads to decreased expression levels of key oncogenes such as HOXA9 and Meis1 in cells harboring MLL translocations. This effect is attributed to the loss of H3K79 methylation marks that are essential for maintaining active chromatin states conducive to transcription .

Physical and Chemical Properties Analysis

SGC 0946 possesses distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Solubility: Highly soluble in DMSO (>31 mg/ml).
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Chemical Properties

  • Stability: Stable under recommended storage conditions.
  • Purity: ≥99% as determined by HPLC.

These properties make SGC 0946 suitable for various experimental applications in cell biology .

Applications

SGC 0946 has significant applications in scientific research, particularly in studies exploring epigenetic regulation and cancer biology. It serves as a critical tool for:

  • Investigating the role of DOT1L in gene expression regulation.
  • Understanding the mechanisms underlying mixed-lineage leukemia.
  • Developing potential therapeutic strategies targeting epigenetic modifications associated with cancer.

The compound's ability to selectively inhibit DOT1L makes it invaluable for dissecting the functional roles of protein methyltransferases in health and disease contexts .

Molecular Design and Structure-Activity Relationships of SGC 0946

Rational Design of Brominated Analogues Targeting DOT1L Methyltransferase

SGC0946 (chemical name: 1-[3-[[(2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methylamino]propyl]-3-[4-(2,2-dimethylethyl)phenyl]urea) was engineered as a brominated derivative of earlier DOT1L inhibitors like EPZ004777. The strategic incorporation of a bromine atom at the 5-position of the pyrrolopyrimidine ring significantly enhances target engagement through steric and electronic effects. This modification increases molecular weight (618.57 g/mol) and optimizes hydrophobic interactions within the DOT1L cofactor binding pocket, yielding a dissociation constant (Kd) of 0.06 nM and a half-maximal inhibitory concentration (IC50) of 0.3 nM in biochemical assays [1] [2] [3]. The bromine atom also improves cellular potency, reducing H3K79 dimethylation (H3K79me2) with IC50 values of 2.6 nM in A431 cells and 8.8 nM in MCF10A cells [3] [4].

Structural Basis of DOT1L Inhibition: Co-Crystal Analysis of SGC 0946 Binding Pockets

Co-crystal structures (PDB: 4HRA) reveal that SGC0946 occupies the S-adenosylmethionine (SAM) binding site of DOT1L, inducing a catalytically inactive conformation. Key interactions include [2] [9]:

  • Hydrogen bonding: The pyrrolopyrimidine amino group forms dual H-bonds with Asp222, while the urea carbonyl interacts with Lys163.
  • Bromine-mediated hydrophobic packing: The 5-bromo moiety inserts into a hydrophobic subpocket formed by Ile248, Phe245, and Leu206.
  • Conformational remodeling: The inhibitor’s lipophilic tert-butylphenylurea tail displaces the activation loop, preventing SAM cofactor binding.

Table 1: Key Binding Interactions of SGC0946 with DOT1L

SGC0946 MoietyDOT1L ResidueInteraction TypeFunctional Role
PyrrolopyrimidineAsp222Dual H-bondsAnchors core scaffold
5-Bromo substituentIle248/Phe245Van der WaalsEnhances binding affinity
Urea linkerLys163H-bondStabilizes substrate recognition
Tert-butylphenylLeu206/Activation loopHydrophobic packingInduces inactive conformation

This binding mode confers >100-fold selectivity over 12 other histone methyltransferases and DNMT1 [1] [3].

Comparative Analysis with EPZ004777: Enhanced Cellular Permeability and Binding Kinetics

SGC0946 exhibits superior pharmacological properties versus its predecessor EPZ004777:

  • Binding kinetics: SGC0946’s Kd (0.06 nM) is 6.7-fold lower than EPZ004777’s (Kd = 0.4 nM) due to bromine-enhanced hydrophobic contacts [3] [10].
  • Cellular permeability: LogP = 3.51 (vs. EPZ004777’s ~2.8) and reduced polar surface area (PSA = 120.4 Ų) enable efficient membrane diffusion. This is evidenced by cellular IC50 values 10-fold lower than EPZ004777 in leukemia models [2] [4].
  • Target residence time: Bromine substitution prolongs inhibitor-enzyme complex stability, enhancing sustained suppression of H3K79me2 in MLL-rearranged cells [3].

Table 2: Biochemical and Cellular Comparison of SGC0946 and EPZ004777

ParameterSGC0946EPZ004777Improvement Factor
IC50 (DOT1L biochemical)0.3 nM0.4 nM1.3×
Kd (DOT1L binding)0.06 nM0.4 nM6.7×
H3K79me2 IC50 (A431 cells)2.6 nM~30 nM>10×
LogP3.51~2.8Enhanced lipophilicity

Role of Urea and Pyrrolopyrimidine Moieties in Substrate Selectivity

The urea linkage and pyrrolopyrimidine core are critical for selective DOT1L inhibition:

  • Urea moiety: Bridges the tertiary-butylphenyl group and propylamine chain, forming H-bonds with Lys163. This stabilizes the extended conformation needed to displace the activation loop [2] [4].
  • Pyrrolopyrimidine: Mimics the adenine ring of SAM but avoids off-target effects. The 4-amino group is essential for H-bonding with Asp222, while the 5-bromo substituent fills a selectivity-determining hydrophobic pocket absent in other methyltransferases [1] [3].
  • Ribose mimicry: The dihydroxytetrahydrofuran segment maintains key interactions with DOT1L’s sugar-binding residues (Tyr139, Asp160) without metabolic instability [2].

Table 3: Structure-Activity Relationship (SAR) of Key SGC0946 Moieties

Chemical MoietyModificationImpact on ActivitySelectivity Contribution
5-Bromo-pyrrolopyrimidineBromine substitution↑ Binding affinity (ΔKd = -0.34 nM)Exploits DOT1L-specific hydrophobic pocket
Urea linkerReplacement with amide↓ Potency (IC50 >100 nM)Maintains H-bond with Lys163
Tert-butylphenylCyclohexyl replacement↓ Cellular activityStabilizes inactive conformation
Isopropylamino propylN-alkyl chain shorteningLoss of activityOptimizes cofactor pocket occupancy

Properties

Product Name

SGC 0946

Molecular Formula

C28H40BrN7O4

Molecular Weight

618.57

Synonyms

1-[3-[[[(2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl](isopropyl)amino]propyl]-3-[4-(2,2-dimethylethyl)phenyl]urea

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